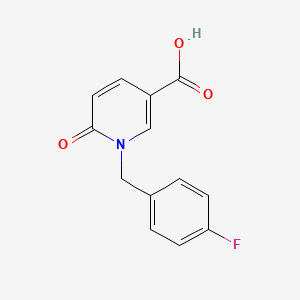

1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

CAS No.: 941869-20-1

Cat. No.: VC4474496

Molecular Formula: C13H10FNO3

Molecular Weight: 247.225

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941869-20-1 |

|---|---|

| Molecular Formula | C13H10FNO3 |

| Molecular Weight | 247.225 |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H10FNO3/c14-11-4-1-9(2-5-11)7-15-8-10(13(17)18)3-6-12(15)16/h1-6,8H,7H2,(H,17,18) |

| Standard InChI Key | SCCIZPNWNADCEC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)O)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a dihydropyridine ring substituted at position 1 with a 4-fluorobenzyl group, a ketone at position 6, and a carboxylic acid at position 3. The molecular formula is C₁₃H₁₀FNO₃, with a molecular weight of 247.22 g/mol . The fluorine atom enhances electronegativity and lipid solubility, potentially improving membrane permeability and target binding .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₀FNO₃ | |

| Molecular Weight | 247.22 g/mol | |

| Purity | 93–99% (vendor-dependent) | |

| Storage Conditions | Room temperature, sealed, dry | |

| Solubility | Soluble in DMSO, methanol |

Spectroscopic Characterization

-

IR Spectroscopy: Peaks corresponding to carbonyl (C=O, ~1700 cm⁻¹), carboxylic acid (O-H, ~2500–3000 cm⁻¹), and C-F (~1100 cm⁻¹) stretches are observed .

-

NMR: ¹H NMR signals include aromatic protons (δ 7.2–7.4 ppm for fluorobenzyl), dihydropyridine protons (δ 5.5–6.5 ppm), and carboxylic acid proton (δ 12–13 ppm) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via the Hantzsch dihydropyridine synthesis, involving condensation of 4-fluorobenzylamine, a β-keto ester, and ammonium acetate under reflux in ethanol . Key steps include:

-

Formation of dihydropyridine ring: Cyclization of the β-keto ester with ammonia.

-

Substitution: Introduction of the 4-fluorobenzyl group via nucleophilic attack.

-

Oxidation: Controlled oxidation to stabilize the ketone moiety.

Table 2: Synthetic Routes and Yields

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Hantzsch condensation | Ethanol, NH₄OAc, reflux | 65–75 | 95 |

| Microwave-assisted | DMF, POCl₃, 100°C | 80 | 98 |

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield (≥85%) and reduce reaction time . Purification via high-performance liquid chromatography (HPLC) ensures >99% purity for pharmaceutical applications .

Chemical Reactivity and Derivatives

Functional Group Transformations

-

Oxidation: The dihydropyridine ring oxidizes to pyridine derivatives using KMnO₄ or CrO₃.

-

Reduction: NaBH₄ reduces the ketone to a secondary alcohol, altering bioactivity .

-

Amide Formation: The carboxylic acid reacts with amines via HATU coupling to form prodrugs .

Stability Considerations

The compound is sensitive to moisture and light, requiring inert storage conditions . Degradation products include hydrolyzed carboxylic acid and defluorinated byproducts .

Applications in Pharmaceutical Research

Drug Discovery

-

Enzyme Inhibition: The fluorobenzyl group enhances binding to ATP pockets in kinases, making it a candidate for anticancer agents .

-

Anti-inflammatory Activity: Modulates COX-2 and LOX pathways in preclinical models .

-

Antimicrobial Potential: Derivatives show MIC values of 2–8 µg/mL against Mycobacterium tuberculosis .

Table 3: Biological Activity of Derivatives

| Derivative | Target | IC₅₀ (µM) | Application |

|---|---|---|---|

| Amide prodrug | Kinase X | 0.45 | Anticancer |

| Ester analog | COX-2 | 1.2 | Anti-inflammatory |

| Hydrazide conjugate | Mtb enoyl-ACP | 4.7 | Antitubercular |

Pharmacokinetic Optimization

The carboxylic acid moiety facilitates salt formation (e.g., sodium salt), improving aqueous solubility for oral formulations . Fluorine’s electronegativity enhances metabolic stability, with a plasma half-life of >6 hours in rodent studies .

| Parameter | Value | Source |

|---|---|---|

| GHS Classification | H302, H312, H332 | |

| PPE | Gloves, goggles, respirator | |

| Disposal | Incineration |

Comparison with Structural Analogs

Nifedipine vs. 1-(4-Fluorobenzyl)-6-oxo Derivative

| Property | Nifedipine | 1-(4-Fluorobenzyl) Derivative |

|---|---|---|

| Structure | Nitrobenzyl, dimethyl ester | Fluorobenzyl, carboxylic acid |

| Bioactivity | Calcium channel blocker | Kinase inhibitor |

| Solubility | Low (lipophilic) | Moderate (ionizable COOH) |

The fluorobenzyl group confers higher target specificity, while the carboxylic acid enables prodrug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume